ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

This ethyl carbamate benzimidazole is a unique research tool distinguished by its 5-methoxy substitution, offering weak CYP inhibition (CYP3A4 IC50=1560 nM) and an absence of a 5-thioether toxicophore. Ideal for reproducible SAR, in vivo combination, and chronic toxicology studies where minimal off-target pharmacology and cleaner data interpretation are critical.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 882864-96-2
Cat. No. B11937357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
CAS882864-96-2
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C11H13N3O3/c1-3-17-11(15)14-10-12-8-5-4-7(16-2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15)
InChIKeyRBDQJYMDVBHECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methoxy-1H-Benzimidazol-2-Ylcarbamate CAS:882864-96-2 Procurement Overview: Class and Baseline Characteristics


Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a synthetic benzimidazole carbamate derivative characterized by an ethyl ester at the 2-position and a methoxy group at the 5-position of the core heterocyclic scaffold [1]. It belongs to a broad class of compounds known for diverse pharmacological activities, with specific structural features that differentiate it from clinically established anthelmintic benzimidazole carbamates such as albendazole, mebendazole, and fenbendazole [2]. This compound serves as a valuable research probe and reference standard for investigating structure-activity relationships (SAR) in benzimidazole-based drug discovery programs, particularly those exploring the impact of 5-position alkoxy substitution and 2-position carbamate ester variation on target binding and metabolic stability [3].

Why Ethyl 5-Methoxy-1H-Benzimidazol-2-Ylcarbamate Cannot Be Interchanged with Other Benzimidazole Carbamates


Substitution of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate with structurally similar benzimidazole carbamates is not scientifically justified due to fundamental differences in substituent identity that critically modulate biological target engagement, metabolic stability, and physicochemical properties. The specific combination of an ethyl carbamate at the 2-position and a methoxy group at the 5-position establishes a unique steric and electronic profile distinct from methyl carbamate counterparts (e.g., albendazole, mebendazole) and from 5-position thioether/sulfoxide/sulfonyl substituted analogs [1]. These structural variations profoundly affect binding affinity to key targets including tubulin [2], CYP450 metabolic enzymes [3], and various kinases, thereby altering both efficacy and potential drug-drug interaction profiles in experimental systems. Furthermore, the ethyl ester moiety confers differential hydrolytic stability and lipophilicity relative to methyl esters, directly impacting compound solubility, membrane permeability, and in vivo pharmacokinetic behavior [4]. Consequently, use of an alternative benzimidazole carbamate without rigorous side-by-side validation introduces uncontrolled experimental variables that can compromise data reproducibility and lead to erroneous conclusions regarding SAR or mechanism of action.

Quantitative Differentiation Evidence for Ethyl 5-Methoxy-1H-Benzimidazol-2-Ylcarbamate CAS:882864-96-2


Differential CYP3A4 Inhibition: Reduced Drug-Drug Interaction Liability vs. Albendazole and Analogs

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate exhibits substantially reduced inhibition of human CYP3A4 compared to closely related benzimidazole carbamate analogs. In time-dependent inhibition assays using recombinant human CYP3A4 with midazolam as substrate following 30-minute preincubation with NADPH, the compound demonstrates an IC50 of 1,560 nM, representing markedly weaker inhibitory potency than comparator benzimidazole derivatives that achieve IC50 values in the 90-250 nM range under identical assay conditions [1]. This approximately 6- to 17-fold reduction in CYP3A4 inhibition translates to a significantly lower potential for drug-drug interactions in polypharmacy contexts [2].

Drug Metabolism CYP450 Inhibition Drug-Drug Interactions Hepatotoxicity

Favorable CYP2D1 Selectivity Profile in Rodent Models for In Vivo Pharmacology

In rodent liver microsome assays, ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate demonstrates weak inhibition of rat CYP2D1 (Ki = 179,000 nM) [1], which is substantially less potent than its inhibition of other CYP isoforms. This weak CYP2D1 interaction contrasts with the broader CYP inhibition profiles observed with certain 5-thioalkyl-substituted benzimidazole carbamates [2]. The minimal CYP2D1 engagement in rat models facilitates cleaner interpretation of pharmacodynamic and toxicokinetic studies conducted in this species, as CYP2D1-mediated metabolism represents a common confounding variable in rodent pharmacology [3].

Preclinical DMPK Rodent Models CYP450 Profiling In Vivo Toxicology

5-Methoxy Substitution: Differentiated Physicochemical Profile vs. 5-Thioether/Sulfoxide Analogs

The 5-methoxy substitution in ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate confers a distinct physicochemical profile compared to 5-propylthio (albendazole), 5-propylsulfinyl (albendazole sulfoxide/ricobendazole), and 5-benzoyl (mebendazole) substituted benzimidazole carbamates [1]. Specifically, the methoxy group (Hammett σp = -0.27; π = -0.02) provides electron-donating character with minimal lipophilicity contribution, whereas 5-thioether substituents (e.g., -S-propyl; π ≈ +1.0 to +1.5) and sulfoxide groups (e.g., -SO-propyl; π ≈ -1.0 to -1.5) introduce substantial changes in both electronic and lipophilic properties [2]. These physicochemical differences directly impact aqueous solubility, logP, and membrane permeability, thereby influencing formulation requirements, bioavailability, and tissue distribution in experimental models [3].

Physicochemical Properties Solubility Lipophilicity Formulation Science

Ethyl Carbamate Moiety: Enhanced Metabolic Stability vs. Methyl Carbamate Analogs

The ethyl carbamate group at the 2-position of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate provides differential susceptibility to esterase-mediated hydrolysis compared to methyl carbamate counterparts (e.g., albendazole, mebendazole, fenbendazole) [1]. In general, ethyl carbamates exhibit slower rates of enzymatic hydrolysis than methyl carbamates due to increased steric hindrance around the carbonyl carbon, resulting in extended half-life in plasma and tissue homogenates [2]. This enhanced metabolic stability can translate to prolonged systemic exposure and potentially improved in vivo efficacy in preclinical models, though direct comparative data for this specific compound versus methyl carbamate analogs are currently limited [3].

Metabolic Stability Esterase Hydrolysis Pharmacokinetics Prodrug Design

Absence of 5-Thioether/Sulfoxide Moieties: Elimination of Albendazole-Associated Toxicophores

Unlike albendazole and its active metabolite albendazole sulfoxide (ricobendazole), ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate lacks the 5-propylthio or 5-propylsulfinyl substituents that undergo metabolic activation to potentially hepatotoxic reactive intermediates [1]. Albendazole metabolism involves CYP-mediated S-oxidation and subsequent formation of reactive species implicated in idiosyncratic hepatotoxicity observed clinically [2]. The 5-methoxy substitution avoids this metabolic pathway entirely, as the methoxy group is not subject to the same oxidative bioactivation processes [3]. This structural difference may confer a more favorable hepatic safety profile in long-term or high-dose preclinical toxicology studies.

Toxicology Safety Pharmacology Reactive Metabolites Hepatotoxicity

Reduced CYP1A2 Inhibition vs. 5-Substituted Analogs: Minimized Caffeine and Theophylline Interactions

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate demonstrates weak inhibition of CYP1A2 in rat liver microsomes with a Ki of 127,000 nM [1], indicating minimal potential for CYP1A2-mediated drug-drug interactions. This weak CYP1A2 inhibition profile is consistent with SAR observations that 5-methoxy substituted benzimidazole carbamates generally exhibit reduced CYP450 engagement compared to 5-thioether and 5-sulfoxide analogs [2]. Clinically, strong CYP1A2 inhibition can alter the metabolism of co-administered substrates such as caffeine, theophylline, and clozapine, potentially leading to adverse effects in polypharmacy scenarios [3].

CYP1A2 Drug Interaction Xenobiotic Metabolism Preclinical Safety

Optimal Research Applications for Ethyl 5-Methoxy-1H-Benzimidazol-2-Ylcarbamate Based on Differentiated Properties


Preclinical In Vivo Pharmacology Studies Requiring Minimal CYP-Mediated Drug-Drug Interactions

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is ideally suited for in vivo pharmacology studies in rodent models where co-administration of CYP3A4 or CYP1A2 substrates is required. Its weak inhibition of CYP3A4 (IC50 = 1,560 nM) and CYP1A2 (Ki = 127,000 nM) [1][2] reduces the risk of confounding pharmacokinetic interactions, enabling cleaner interpretation of primary pharmacodynamic endpoints. This property is particularly valuable in combination therapy studies or when using probe substrates to assess target engagement in disease models.

Long-Term Toxicology Studies Requiring Reduced Hepatotoxic Potential

The absence of the 5-thioether/sulfoxide toxicophore present in albendazole and ricobendazole makes ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate a preferred candidate for chronic toxicology studies in rodent and non-rodent species [3]. By avoiding the metabolic bioactivation pathway that generates reactive intermediates implicated in albendazole-associated hepatotoxicity [4], this compound may exhibit a more favorable hepatic safety margin, reducing study termination due to drug-induced liver injury and improving the interpretability of long-term toxicity data.

SAR Studies Investigating 5-Position Substituent Effects on Tubulin Binding and Antiproliferative Activity

This compound serves as a critical tool compound for structure-activity relationship (SAR) studies examining the differential effects of 5-position substituents on tubulin polymerization inhibition and antiproliferative activity [5]. By directly comparing ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate with 5-thioether (albendazole), 5-sulfoxide (ricobendazole), and 5-benzoyl (mebendazole) analogs under identical assay conditions, researchers can deconvolute the contributions of electronic, steric, and lipophilic parameters to target engagement and cellular efficacy [6].

Formulation Development Requiring Alternative Physicochemical Properties

The distinct lipophilicity and electronic profile conferred by the 5-methoxy substituent (π ≈ -0.02; σp ≈ -0.27) relative to 5-thioether and 5-sulfoxide analogs [7] makes ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate a valuable candidate for formulation development studies. Researchers exploring alternative solubility, permeability, and tissue distribution profiles may select this compound to achieve different pharmacokinetic behaviors without altering the core benzimidazole carbamate pharmacophore, facilitating comparative formulation assessment and enabling selection of optimal physicochemical properties for specific delivery routes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.